molecular formula C7H6N2O2 B13300706 3-Oxo-3-(pyrazin-2-YL)propanal

3-Oxo-3-(pyrazin-2-YL)propanal

Cat. No.: B13300706
M. Wt: 150.13 g/mol
InChI Key: NCFRODPAOSNKDG-UHFFFAOYSA-N
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Description

3-Oxo-3-(pyrazin-2-YL)propanal is an organic compound with the molecular formula C7H6N2O2. It is characterized by the presence of a pyrazine ring attached to a propanal group with a keto functional group at the third position. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-(pyrazin-2-YL)propanal typically involves the condensation of pyrazine-2-carboxaldehyde with an appropriate ketone or ester. One common method involves the reaction of pyrazine-2-carboxaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization and hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3-(pyrazin-2-YL)propanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Oxo-3-(pyrazin-2-YL)propanal has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals

Mechanism of Action

The mechanism of action of 3-Oxo-3-(pyrazin-2-YL)propanal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxo-3-(pyrazin-2-YL)propanal is unique due to its specific pyrazine ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

3-oxo-3-pyrazin-2-ylpropanal

InChI

InChI=1S/C7H6N2O2/c10-4-1-7(11)6-5-8-2-3-9-6/h2-5H,1H2

InChI Key

NCFRODPAOSNKDG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C(=O)CC=O

Origin of Product

United States

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